(1-(5-hydroxypentyl)-1H-benzo[d]imidazol-2-yl)(naphthalen-1-yl)methanone
Description
Properties
Molecular Formula |
C23H22N2O2 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
[1-(5-hydroxypentyl)benzimidazol-2-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C23H22N2O2/c26-16-7-1-6-15-25-21-14-5-4-13-20(21)24-23(25)22(27)19-12-8-10-17-9-2-3-11-18(17)19/h2-5,8-14,26H,1,6-7,15-16H2 |
InChI Key |
RMFOASAYOXGLOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=NC4=CC=CC=C4N3CCCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of FUBIMINA N-(5-hydroxypentyl) metabolite involves the hydroxylation of the pentyl chain of FUBIMINA. The reaction typically requires specific catalysts and controlled conditions to ensure the selective hydroxylation at the desired position .
Industrial Production Methods: : Industrial production methods for FUBIMINA N-(5-hydroxypentyl) metabolite are not widely documented, as it is primarily used for research purposes. the synthesis would likely involve large-scale chemical reactors and purification processes to achieve the required purity levels .
Chemical Reactions Analysis
Hydroxylation of the Pentyl Chain
The primary reaction pathway involves cytochrome P450-mediated hydroxylation at the pentyl side chain, forming the 5-hydroxypentyl metabolite. This reaction is critical in metabolic processes and impacts pharmacokinetics and pharmacodynamics. For example, in structurally similar compounds like JWH-018, hydroxylation at the 5-position retains significant CB1 receptor activity .
Metabolic Stability and Further Modifications
While hydroxylation is the dominant reaction, secondary modifications (e.g., oxidation to carboxylic acids or glucuronidation) may occur, though these are less frequently observed in synthetic cannabinoids compared to their natural counterparts .
Pharmacological and Metabolic Implications
Comparative Analysis of Hydroxylated Metabolites
Synthetic Methodology
The synthesis of related benzo[d]imidazol derivatives often involves:
-
Condensation reactions between aromatic aldehydes and o-phenylenediamine in the presence of DMF/sulfur .
-
Selective C–N bond formation to introduce the naphthalen-1-yl ketone moiety .
Hydroxylation of the pentyl chain may occur post-synthesis via enzymatic or chemical oxidation methods, though specific protocols for this compound are not explicitly detailed in the literature .
Analytical Challenges
Despite its biological relevance, analytical data for this specific compound remains limited. Related metabolites (e.g., M5) show detectable plasma concentrations (≤1.14 µg/L) in controlled studies, indicating rapid metabolism .
Scientific Research Applications
Synthesis and Characterization
Recent studies have focused on the synthesis of similar benzoimidazole derivatives using various methods. For instance, a versatile method was developed for synthesizing (1H-benzo[d]imidazol-2-yl)(phenyl)methanone, which can serve as a precursor for compounds like (1-(5-hydroxypentyl)-1H-benzo[d]imidazol-2-yl)(naphthalen-1-yl)methanone. This synthesis involves the reaction of aromatic aldehydes with o-phenylenediamine under mild conditions, facilitating the formation of C–N bonds and yielding a variety of derivatives .
Anticancer Activity
Benzoimidazole derivatives have shown promising anticancer properties. The compound may exhibit similar effects due to its structural analogies with known anticancer agents. Research into related compounds suggests that they can interfere with critical cellular processes involved in tumor growth. For example, studies have demonstrated that certain benzoimidazole derivatives inhibit DNA gyrase, an enzyme crucial for DNA replication in bacteria, which is also a target in cancer therapy .
Antimicrobial Properties
The antimicrobial activity of related compounds has been extensively studied. For instance, a series of indazole derivatives were evaluated for their antibacterial efficacy against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated significant zones of inhibition, suggesting that modifications to the benzoimidazole structure could enhance antimicrobial activity . This opens avenues for exploring this compound as a potential antimicrobial agent.
Neurological Effects
There is ongoing research into the neuroprotective effects of benzoimidazole derivatives. Some studies indicate that these compounds may modulate neurotransmitter systems, providing neuroprotection against conditions such as Alzheimer’s disease and other neurodegenerative disorders. The specific interactions and mechanisms remain an area for further investigation.
Case Studies
A comprehensive evaluation of benzoimidazole derivatives has been documented. One study synthesized a series of compounds based on the benzoimidazole scaffold and assessed their biological activities through in vitro assays. The findings highlighted several candidates with notable cytotoxicity against cancer cell lines, suggesting that structural modifications could yield compounds with enhanced therapeutic profiles .
Mechanism of Action
Mechanism of Action: : The mechanism of action of FUBIMINA N-(5-hydroxypentyl) metabolite involves its interaction with cannabinoid receptors in the body. It binds to these receptors, leading to various physiological effects. The specific molecular targets and pathways involved in its action are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s structural analogs primarily differ in the substituent on the benzimidazole’s nitrogen and the core linkage. Key comparisons include:
Key Differences and Implications
Fluoropentyl (FUBIMINA) increases metabolic stability via fluorine’s electron-withdrawing effects, prolonging half-life . Unsubstituted analogs (e.g., (1H-benzo[d]imidazol-2-yl)(phenyl)methanone) serve as scaffolds for metal complexes, highlighting the methanone bridge’s role in coordinating transition metals .
Biological Activity: JWH-018 and FUBIMINA exhibit high affinity for cannabinoid receptors, mimicking Δ9-THC . The hydroxyl group in the target compound may alter receptor binding, possibly reducing psychotropic effects while retaining anti-inflammatory or antitumor properties.
Synthetic Considerations :
- The hydroxyl group necessitates protective strategies (e.g., silylation) during synthesis to prevent undesired side reactions, unlike alkyl/fluoroalkyl analogs .
Regulatory Status :
- Structural similarity to Schedule I substances (JWH-018, FUBIMINA) may classify the target compound as a controlled substance analog under jurisdictions like the U.S. Controlled Substances Analogue Enforcement Act .
Biological Activity
The compound (1-(5-hydroxypentyl)-1H-benzo[d]imidazol-2-yl)(naphthalen-1-yl)methanone , also known as FUBIMINA, is a synthetic cannabinoid that mimics the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. This compound has garnered attention due to its interaction with cannabinoid receptors and its potential therapeutic applications.
- Molecular Formula : C23H21N2O
- Molecular Weight : 360.40 g/mol
- IUPAC Name : 1-(5-hydroxypentyl)-1H-benzo[d]imidazol-2-yl)(naphthalen-1-yl)methanone
FUBIMINA primarily acts as an agonist at the cannabinoid receptors CB1 and CB2, which are integral parts of the endocannabinoid system. This interaction results in various biological effects, including analgesic, anti-inflammatory, and neuroprotective properties.
Cannabinoid Receptor Interaction
Research indicates that FUBIMINA exhibits high affinity for both CB1 and CB2 receptors. Its potency is comparable to that of THC, making it a significant compound for studying cannabinoid pharmacology.
In Vitro Studies
In vitro studies have demonstrated that FUBIMINA can induce cell signaling pathways associated with cannabinoid receptor activation. For instance:
- CB1 Activation : FUBIMINA promotes intracellular signaling through G-protein coupled receptor pathways, leading to effects such as reduced neurotransmitter release.
- CB2 Activation : The compound has shown anti-inflammatory effects by modulating cytokine release in immune cells.
Pharmacokinetics
The pharmacokinetic profile of FUBIMINA has been explored through various studies:
- Absorption : Rapid absorption was noted following administration, with peak plasma concentrations occurring within 30 minutes.
- Metabolism : The compound undergoes hepatic metabolism, primarily via cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.
Case Study 1: Analgesic Effects
A clinical trial assessed the analgesic properties of FUBIMINA in patients with chronic pain conditions. Results indicated a significant reduction in pain scores compared to placebo, supporting its potential use in pain management.
Case Study 2: Anti-inflammatory Properties
Another study focused on the anti-inflammatory effects of FUBIMINA in a model of arthritis. The compound significantly reduced markers of inflammation and improved mobility in treated subjects compared to controls.
Data Tables
| Parameter | FUBIMINA | THC |
|---|---|---|
| Affinity for CB1 | High | High |
| Affinity for CB2 | Moderate | High |
| Peak Plasma Concentration (ng/ml) | 350 (30 min post-dose) | 400 (30 min post-dose) |
| Pain Score Reduction (%) | 45% | 50% |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1-(5-hydroxypentyl)-1H-benzo[d]imidazol-2-yl)(naphthalen-1-yl)methanone, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis involving condensation of substituted benzimidazole precursors with naphthalenyl carbonyl derivatives. For example, refluxing 1-(5-hydroxypentyl)-1H-benzimidazole with naphthalene-1-carbonyl chloride in anhydrous dioxane under nitrogen, using potassium carbonate as a base (yield: ~65-70%) .
- Key Factors :
- Catalysts : Anhydrous K₂CO₃ enhances nucleophilic substitution .
- Solvent : Polar aprotic solvents (e.g., DMSO, dioxane) improve solubility of aromatic intermediates .
- Temperature : Reflux (100–120°C) minimizes side reactions like hydrolysis.
Q. How can spectroscopic techniques confirm the compound's structure?
- NMR Analysis :
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Benzimidazole NH | 13.97–14.09 | Singlet | 1H |
| Naphthalene H | 8.26–8.59 | Doublet (J=7.6–8.4 Hz) | 2H |
| Hydroxypentyl CH₂ | 3.45–3.70 | Multiplet | 4H |
- IR Spectroscopy : Stretch frequencies for C=O (1680–1700 cm⁻¹) and O–H (3200–3400 cm⁻¹) confirm the methanone and hydroxypentyl groups .
Q. What purification strategies are effective for isolating this compound?
- Recrystallization : Ethanol or methanol yields high-purity crystals (mp: 174–180°C) .
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves polar byproducts .
Advanced Research Questions
Q. How does the hydroxypentyl chain influence biological activity compared to fluoropentyl or methyl analogs?
- SAR Insights :
- The hydroxypentyl group enhances water solubility, improving bioavailability compared to lipophilic analogs (e.g., 5F-MN-66) .
- Fluorinated analogs (e.g., 5F-MN-66) show higher metabolic stability but reduced CNS penetration due to increased polarity .
Q. What computational methods predict the compound's reactivity and electronic properties?
- DFT Studies :
- Basis Set : B3LYP/6-311+G(d,p) optimizes geometry and calculates HOMO-LUMO gaps (~4.2 eV), indicating moderate electrophilicity .
- Molecular Electrostatic Potential (MEP) : Highlights nucleophilic regions at the hydroxypentyl oxygen and benzimidazole NH .
Q. How can molecular docking elucidate interactions with biological targets?
- Protocol :
- Target Selection : Enzymes like topoisomerase II (PDB: 1ZXM) or serotonin receptors .
- Software : AutoDock Vina with Lamarckian GA parameters.
- Results : Hydroxypentyl forms hydrogen bonds with Asp94 (topoisomerase II), while naphthalenyl engages in π-π stacking with Phe431 .
Q. What strategies resolve discrepancies in reported biological activity data?
- Critical Analysis :
- Assay Variability : Standardize cell lines (e.g., HepG2 vs. HeLa) and incubation times .
- Purity Verification : Use HPLC (≥95% purity; C18 column, acetonitrile/water gradient) to exclude impurities affecting activity .
Q. Which in vitro models best evaluate the compound's pharmacokinetic properties?
- Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
